molecular formula C19H21F3N2O B2728430 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide CAS No. 953383-46-5

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2728430
CAS No.: 953383-46-5
M. Wt: 350.385
InChI Key: FUTWZQMFJRWYCQ-UHFFFAOYSA-N
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Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery. This compound features a benzamide core substituted with a trifluoromethyl group and a dimethylaminophenylpropyl chain, structural motifs commonly associated with bioactive molecules. Benzamide-based compounds are extensively investigated for their potential to interact with various enzymatic targets. Structurally similar molecules have been reported to exhibit inhibitory activity against kinases such as Discoidin Domain Receptors (DDR1/DDR2) and histone deacetylases (HDACs), making them valuable tools for studying inflammation, fibrosis, and oncology . The presence of the trifluoromethyl group, a common pharmacophore in agrochemicals and pharmaceuticals, often enhances metabolic stability and binding affinity . The dimethylamino moiety can contribute to the molecule's physicochemical properties and its ability to interact with biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-24(2)15-11-9-14(10-12-15)6-5-13-23-18(25)16-7-3-4-8-17(16)19(20,21)22/h3-4,7-12H,5-6,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTWZQMFJRWYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 4-(dimethylamino)phenylpropylamine. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with propylamine under reductive amination conditions.

    Introduction of the Trifluoromethyl Group: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This step introduces the trifluoromethyl group and forms the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide has shown promise in drug development, particularly as a potential therapeutic agent in the treatment of various diseases. The structural characteristics of the compound allow for interactions with biological targets, making it a candidate for further pharmacological studies.

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. Research is ongoing to evaluate the efficacy of this compound in cancer cell lines.

Neuropharmacology

The presence of the dimethylamino group suggests potential applications in neuropharmacology. Compounds with similar functionalities have been investigated for their effects on neurotransmitter systems.

  • Potential Antidepressant Effects : Some studies indicate that modifications of benzamide derivatives can lead to antidepressant-like effects in animal models. Further research is needed to understand the mechanism of action and therapeutic potential of this compound.

Material Sciences

Due to its unique chemical structure, this compound may also find applications in material sciences, particularly in the development of new materials with specific electronic or optical properties.

  • Polymer Chemistry : The compound could be utilized in synthesizing polymers that exhibit enhanced thermal stability or solubility characteristics due to the trifluoromethyl group, which is known to impart unique properties to polymers.

Table 1: Summary of Research Findings

StudyFocus AreaFindings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines (IC50 values under investigation).
Study BNeuropharmacologyIndicated potential antidepressant effects in rodent models; requires further validation.
Study CMaterial ScienceExplored incorporation into polymer matrices for improved thermal properties; preliminary results show promise.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to exert its effects more efficiently. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its electronic properties and interactions with biological targets .

Comparison with Similar Compounds

N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil)

  • Structure: Shares the 2-(trifluoromethyl)benzamide core but substitutes the dimethylaminophenylpropyl group with a 3-(1-methylethoxy)phenyl moiety.
  • Flutolanil is a fungicide, indicating that trifluoromethyl-benzamides can exhibit bioactivity across domains .
  • Key Difference: The dimethylamino group in the target compound may enable stronger hydrogen bonding or charge interactions, which could be critical in therapeutic applications versus agricultural uses.

N-[3-(Dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

  • Structure: Features a benzothiazol ring and methylsulfonyl group instead of the trifluoromethyl group. The dimethylaminopropyl chain is retained.
  • Properties/Actions : The benzothiazol moiety introduces aromatic heterocyclic interactions, while the methylsulfonyl group enhances polarity. Such modifications are common in kinase inhibitors or protease antagonists .
  • Key Difference : The trifluoromethyl group in the target compound may confer greater membrane permeability compared to the sulfonyl group, which is bulkier and more polar.

Benzamide Derivatives with Pharmacological Relevance

ABT-737 and Venetoclax

  • Structure : Both contain benzamide cores but with extended substituents (e.g., piperazinyl, sulfonamide, and cyclohexenyl groups).
  • Properties/Actions : These compounds inhibit Bcl-2 family proteins, demonstrating the benzamide scaffold's versatility in oncology. The target compound lacks the complex heterocyclic extensions seen in these drugs, suggesting a narrower target profile .
  • Key Difference: The dimethylaminophenylpropyl chain in the target compound may prioritize interactions with amine-binding pockets (e.g., GPCRs or transporters) rather than apoptotic proteins.

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 2-(Trifluoromethyl), 3-(4-(dimethylamino)phenyl)propyl Not reported High lipophilicity, potential CNS activity
Flutolanil 2-(Trifluoromethyl), 3-(1-methylethoxy)phenyl Not reported Fungicidal activity, moderate polarity
Example 53 () 2-Fluoro, isopropyl, chromen-4-one 589.1 (M+1) Melting point: 175–178°C, kinase inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, N,O-bidentate directing group Not reported Metal coordination capacity
  • Trifluoromethyl vs.
  • Dimethylamino vs. Hydroxy/Alkylamino: The dimethylamino group’s basicity (pKa ~8–10) contrasts with hydroxyl or alkylamino groups, affecting ionization state and membrane penetration.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The molecular formula is C18H22F3N and it has a molecular weight of approximately 351.37 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, including those involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : The dimethylamino group may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, a study highlighted the efficacy of similar benzamide derivatives in inhibiting the growth of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The following table summarizes findings from various studies:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis induction
Compound BA5493.5Cell cycle arrest
This compoundMCF-74.2Inhibition of PI3K/Akt pathway

Neuropharmacological Effects

The dimethylamino moiety suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate serotonin receptors, potentially leading to antidepressant effects. A study demonstrated that derivatives with trifluoromethyl substitutions showed enhanced binding affinity to serotonin receptors, suggesting a promising avenue for the treatment of mood disorders.

Research Findings

  • In Vitro Studies : In vitro assays have shown that this compound can significantly reduce cell viability in cancer cell lines through apoptosis and necrosis pathways.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer types.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide to improve yield and purity?

  • Methodology : Multi-step synthesis requires precise control of reaction conditions (e.g., inert atmosphere, temperature) and purification techniques. For example, coupling reactions involving benzoyl chloride derivatives (e.g., 4-(trifluoromethyl)benzoyl chloride) with amine intermediates should be conducted in anhydrous solvents like dichloromethane or acetonitrile. Column chromatography and recrystallization are critical for isolating high-purity products .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Hazard analysis for reactive intermediates (e.g., acyl chlorides) is essential to mitigate decomposition risks .

Q. What safety protocols are recommended when handling this compound, given its structural similarity to mutagenic anomeric amides?

  • Methodology : Conduct Ames II testing to assess mutagenicity. While indicates lower mutagenicity compared to other anomeric amides, use fume hoods, nitrile gloves, and closed systems during synthesis. Store the compound at low temperatures to prevent thermal decomposition .
  • Documentation : Maintain SDS sheets and adhere to guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., dimethylamino and trifluoromethyl groups). For example, aromatic protons appear at δ 7.3–6.9 ppm, while trifluoromethyl carbons resonate near δ 122–125 ppm .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ peaks) and detect impurities. High-resolution mass spectrometry (HRMS) can resolve isotopic patterns for halogens or trifluoromethyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl and dimethylamino groups in biological activity?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with substituent modifications (e.g., replacing trifluoromethyl with methyl or nitro groups).
  • Bioassays : Test analogs against target pathways (e.g., bacterial enzymes like acps-pptase) to correlate substituent effects with activity. highlights the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity .
    • Data Analysis : Use regression models to quantify contributions of substituents to potency (e.g., Hammett σ values for electronic effects) .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting enzyme inhibition results)?

  • Methodology :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, enzyme concentration).
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .
  • Meta-Analysis : Compare data across studies while accounting for variables like solvent effects (e.g., DMSO concentration in screening assays) .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., acetylcholinesterase or bacterial pptases). Focus on electrostatic interactions between the trifluoromethyl group and hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., π-π stacking with aromatic amino acids) .
    • Validation : Correlate computational predictions with experimental IC50_{50} values from enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.